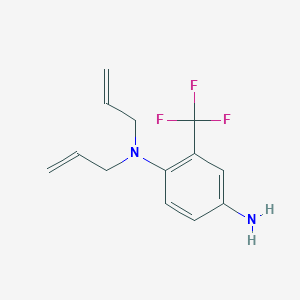

N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine

Description

N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (CAS: 1220016-44-3) is a fluorinated aromatic diamine derivative characterized by two allyl groups attached to the N1 positions of a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. Its molecular formula is C₁₃H₁₅F₃N₂, with a molecular weight of 256.27 g/mol . The compound is structurally distinguished by its unsaturated allyl substituents, which confer unique steric and electronic properties.

Properties

IUPAC Name |

1-N,1-N-bis(prop-2-enyl)-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h3-6,9H,1-2,7-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFBFOJCPSBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Cu-catalyzed [3+2] Cycloaddition: This involves reacting trifluoromethyl-substituted aryl azides with alkynes in the presence of a copper catalyst.

Base-Promoted Nucleophilic Displacement: This method involves the displacement of halo groups by 1,2,3-triazoles in the presence of a base.

Nitration Sequence: Following the cycloaddition, a nitration sequence can be employed to introduce the desired substituents.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated compounds, nitro compounds, and others.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent. Industry: The compound's unique properties make it valuable in materials science and as a precursor for various industrial chemicals.

Mechanism of Action

The exact mechanism by which N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine exerts its effects depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Key Physical and Chemical Properties (Table 1):

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅F₃N₂ |

| Molecular Weight | 256.27 g/mol |

| CAS Number | 1220016-44-3 |

| Substituents | N1,N1-Diallyl; 2-CF₃ |

| Potential Applications | Pharmaceutical intermediates, agrochemicals, polymer precursors |

Comparison with Structurally Similar Compounds

The compound belongs to a class of trifluoromethyl-substituted benzenediamines, where variations in N-substituents significantly influence reactivity, solubility, and biological activity. Below is a detailed comparison with five closely related analogs (Table 2) and a discussion of their divergent properties.

Table 2: Structural and Molecular Comparison of Analogous Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (1220016-44-3) | C₁₃H₁₅F₃N₂ | 256.27 | N1,N1-diallyl; 2-CF₃ |

| N-1,N-1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride (MFCD10686579) | C₉H₁₂F₃N₂·2HCl | 277.57 | N1,N1-dimethyl; 2-CF₃ |

| N-1,N-1-Dipropyl-2-(trifluoromethyl)-1,4-benzenediamine (25903-26-8) | C₁₃H₁₉F₃N₂ | 260.30 | N1,N1-dipropyl; 2-CF₃ |

| N-1-Benzyl-N-1-ethyl-2-(trifluoromethyl)-1,4-benzenediamine (1182811-82-0) | C₁₆H₁₇F₃N₂ | 294.31 | N1-benzyl, N1-ethyl; 2-CF₃ |

| N-1-Cyclohexyl-N-1-methyl-2-(trifluoromethyl)-1,4-benzenediamine (1183349-95-2) | C₁₄H₁₉F₃N₂ | 272.32 | N1-cyclohexyl, N1-methyl; 2-CF₃ |

Substituent Effects on Physicochemical Properties

Steric Bulk and Solubility :

- The diallyl substituents in the target compound introduce steric hindrance and reduced symmetry compared to smaller N-substituents (e.g., dimethyl or ethyl groups). This increases lipophilicity but may reduce solubility in polar solvents .

- The dipropyl analog (CAS 25903-26-8) has a higher molecular weight (260.30 vs. 256.27) due to longer alkyl chains, enhancing hydrophobicity further .

Electronic Effects: The electron-withdrawing trifluoromethyl group at the 2-position stabilizes the aromatic ring via inductive effects, making the amine groups less nucleophilic compared to non-fluorinated analogs. This property is consistent across all listed compounds .

Reactivity in Synthesis :

- The dimethyl derivative (MFCD10686579) is more reactive in electrophilic substitution reactions due to reduced steric hindrance, whereas bulkier substituents (e.g., benzyl or cyclohexyl) in other analogs may slow reaction kinetics .

Biological Activity

N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C12H14F3N2

- IUPAC Name : N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine

Biological Activity Overview

The biological activity of N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine can be attributed to its interaction with various biological targets. Research indicates potential applications in pharmacology, particularly in the development of therapeutic agents.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. This facilitates interactions with:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Possible binding to neurotransmitter receptors or other signaling pathways.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine. In animal studies, various doses were administered to assess acute and chronic effects:

| Study Type | Dose (mg/kg) | Observations | NOAEL (mg/kg) |

|---|---|---|---|

| Acute Toxicity | 10 | Low bioaccumulation; 50% excretion in urine | 4 |

| Chronic Toxicity | 200 | Weight reduction; increased organ weights | 17.2 |

| Dermal Exposure | 3% | No systemic toxic effects noted | 4.3 |

These findings suggest that while the compound exhibits some toxicity at higher doses, it also has a relatively high NOAEL, indicating a potential safety margin for therapeutic use.

Pharmacological Studies

Pharmacological studies have demonstrated the compound's potential as an analgesic and anti-inflammatory agent. In vitro assays revealed that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways:

- COX Inhibition : IC50 values indicate effective inhibition comparable to known NSAIDs.

- Antinociceptive Effects : In vivo models showed significant reduction in pain responses.

Case Studies

Several case studies highlight the compound's applications in drug development:

- Analgesic Development : A study investigated its efficacy in chronic pain models, demonstrating significant pain relief without major side effects.

- Inhibitory Activity : Another study focused on its inhibitory effects on specific cancer cell lines, suggesting potential anti-cancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.